TAK-915 acts as a selective inhibitor of PDE2A []. By inhibiting PDE2A, it prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to increased cGMP levels in the brain []. This elevation in cGMP is hypothesized to enhance cognitive function by augmenting cyclic nucleotide signaling pathways in brain regions associated with learning and memory [].
TAK-915 is investigated for its potential in treating cognitive impairment associated with neuropsychiatric and neurodegenerative disorders []. Preclinical studies demonstrated its ability to robustly increase cGMP levels in the rat brain following oral administration []. Moreover, TAK-915 showed efficacy in attenuating MK-801-induced episodic memory deficits in a passive avoidance task in rats [].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4